2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide
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Overview
Description
This compound is a fascinating member of the 1,2,4-triazole family. Its full chemical name might be a mouthful, but its structure holds promise. Let’s break it down:
IUPAC Name: 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide
Molecular Formula: C₂₃H₂₀BrN₅OS
Molecular Weight: 494.42 g/mol
CAS Number: 840470-93-1
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10) with 2-bromo-1-phenylethanone, followed by reduction of the resulting ketone (11) to yield the target compound .
Chemical Reactions Analysis
Reactivity::
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Alkylating Agents: Used for S-alkylation.
Reduction Agents: Employed for ketone reduction.
Major Products:: The major product is the desired compound itself.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Pharmacophore: Investigated for potential drug development.
Biological Studies: Explored for its effects on biological systems.
Drug Discovery: May serve as a lead compound.
Materials Science:
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is unique, let’s briefly mention a related one:
(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: A racemic secondary alcohol with a similar triazole core .
Properties
Molecular Formula |
C26H25BrN4OS |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C26H25BrN4OS/c1-16-13-17(2)23(18(3)14-16)28-25(32)19(4)33-26-30-29-24(20-9-8-10-21(27)15-20)31(26)22-11-6-5-7-12-22/h5-15,19H,1-4H3,(H,28,32) |
InChI Key |
HWLNCFCTQXWNIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
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